molecular formula C21H14N2O3 B11931373 Tubulin inhibitor 8

Tubulin inhibitor 8

Cat. No.: B11931373
M. Wt: 342.3 g/mol
InChI Key: JNDAHXOWDRYLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin Inhibitor 8 is a compound that targets the tubulin-microtubules system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable agent in cancer therapy .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tubulin Inhibitor 8 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.

    Taxanes (e.g., Paclitaxel): Stabilize microtubules and prevent their depolymerization.

    Vinca Alkaloids (e.g., Vinblastine): Inhibit microtubule assembly.

Uniqueness of Tubulin Inhibitor 8: Unlike other tubulin inhibitors, this compound has a unique binding mechanism that allows it to act as a molecular plug, making it highly effective in disrupting microtubule dynamics . Additionally, it has shown promising results in overcoming drug resistance, a common issue with other tubulin inhibitors .

Properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

10-(4-methoxybenzoyl)phenoxazine-3-carbonitrile

InChI

InChI=1S/C21H14N2O3/c1-25-16-9-7-15(8-10-16)21(24)23-17-4-2-3-5-19(17)26-20-12-14(13-22)6-11-18(20)23/h2-12H,1H3

InChI Key

JNDAHXOWDRYLBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C#N)OC4=CC=CC=C42

Origin of Product

United States

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